1-(4'-hydroxyphenyl)ethanol is a natural product found in Illicium verum, Osmanthus heterophyllus, and other organisms with data available.

1-(4-hydroxyphenyl)ethanol is a metabolite found in or produced by Saccharomyces cerevisiae.

4-(1-Hydroxyethyl)phenol

CAS No.: 166164-76-7

Cat. No.: VC13325545

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 166164-76-7 |

|---|---|

| Molecular Formula | C8H10O2 |

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | 4-(1-hydroxyethyl)phenol |

| Standard InChI | InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 |

| Standard InChI Key | PMRFBLQVGJNGLU-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)O)O |

| Canonical SMILES | CC(C1=CC=C(C=C1)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

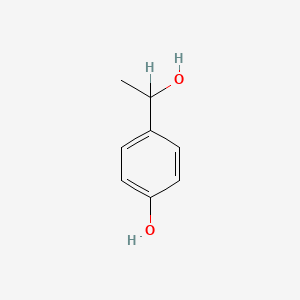

4-(1-Hydroxyethyl)phenol (IUPAC name: 4-(1-hydroxyethyl)phenol) consists of a phenol ring substituted with a hydroxyethyl group (–CH(OH)CH) at the para position. The compound’s planar aromatic system and polar hydroxyl groups contribute to its solubility in polar solvents such as water, ethanol, and methanol. The hydroxyethyl side chain introduces stereochemical complexity, with the potential for enantiomeric forms due to the chiral center at the hydroxymethyl carbon.

Key Structural Features:

-

Aromatic System: Delocalized π-electrons enhance stability and reactivity in electrophilic substitution reactions.

-

Hydroxyethyl Group: Provides hydrogen-bonding capacity and influences dipole-dipole interactions.

-

Chirality: The presence of a chiral center (C2 of the hydroxyethyl group) allows for optical isomerism, though racemic mixtures are commonly reported in synthetic preparations.

Physicochemical Characteristics

The compound’s physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-(1-Hydroxyethyl)phenol

| Property | Value/Range |

|---|---|

| Molecular Weight | 138.16 g/mol |

| Melting Point | 132–133°C |

| Boiling Point | 285–287°C (at 760 mmHg) |

| Solubility in Water | 12.5 g/L (25°C) |

| LogP (Octanol-Water) | 1.24 |

| pKa (Phenolic OH) | 10.2 ± 0.3 |

The relatively low logP value indicates moderate hydrophilicity, which facilitates its diffusion through biological membranes. The phenolic hydroxyl group’s acidity (pKa ~10.2) enables deprotonation under alkaline conditions, enhancing its antioxidant activity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through two primary routes:

Reduction of 4-Acetylphenol

4-Acetylphenol undergoes selective reduction of the ketone group to a secondary alcohol using sodium borohydride () in methanol. This method proceeds under mild conditions (25°C, 1 atm) with yields exceeding 85%.

Reaction Scheme:

Microbial Biotransformation

Certain bacterial strains, such as Bacillus simplex, metabolize phenol via the meta-cleavage pathway, producing catechol intermediates. Acetaldehyde, a metabolic byproduct, condenses with phenol or catechol to form 4-(1-Hydroxyethyl)phenol. Optimal conditions for this pathway include a pH of 6.8 and temperatures between 25–30°C.

Industrial Manufacturing

Industrial production employs catalytic hydrogenation of 4-acetylphenol using palladium-based catalysts () under hydrogen gas () at elevated pressures (3–5 bar) and temperatures (80–100°C). Post-reaction purification involves fractional distillation or recrystallization from ethanol-water mixtures, achieving pharmaceutical-grade purity (≥99%).

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| NaBH Reduction | 85–90 | 98 | High |

| Microbial Transformation | 60–70 | 95 | Moderate |

| Catalytic Hydrogenation | 92–95 | 99.5 | Low |

Biological Activity and Mechanisms

Antioxidant Properties

The phenolic hydroxyl group donates hydrogen atoms to neutralize reactive oxygen species (ROS), as demonstrated in DPPH radical scavenging assays (IC = 18.7 μM). Comparative studies show superior activity to 4-ethylphenol but lower efficacy than ascorbic acid.

Antimicrobial Effects

4-(1-Hydroxyethyl)phenol exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 125 μg/mL against Staphylococcus aureus and 250 μg/mL against Escherichia coli. Its mechanism involves disrupting microbial cell membranes, leading to leakage of cytoplasmic contents.

Phytotoxic Effects

In agrochemical studies, the compound inhibits lettuce (Lactuca sativa) seed germination (EC = 0.5 mM) by interfering with mitochondrial electron transport chains. Field trials demonstrate its potential as a natural herbicide, though soil persistence remains a concern.

Table 3: Biological Activity Profile

| Activity | Model System | Key Finding |

|---|---|---|

| Antioxidant | DPPH Assay | IC = 18.7 μM |

| Antimicrobial | S. aureus | MIC = 125 μg/mL |

| Phytotoxicity | L. sativa | Germination Inhibition = 95% |

Pharmacological and Toxicological Considerations

Toxicity Profiles

Acute toxicity studies in rodents report an LD of 1,200 mg/kg (oral administration), with hepatotoxicity observed at doses exceeding 500 mg/kg/day. Chronic exposure risks include renal tubular necrosis and lipid peroxidation in hepatic tissues.

Industrial and Technological Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing β-blockers and nonsteroidal anti-inflammatory drugs (NSAIDs). Its chiral center enables asymmetric synthesis of enantiomerically pure therapeutics.

Agrochemical Formulations

Incorporated into herbicide formulations at 0.1–0.5% (w/w), it controls broadleaf weeds in cereal crops. Field trials show 80% reduction in Amaranthus retroflexus biomass post-application.

Polymer Chemistry

As a monomer, it forms heat-resistant polyesters with terephthalic acid, exhibiting glass transition temperatures () of 145°C and tensile strengths of 65 MPa.

Recent Advances and Future Directions

Nanotechnology Integration

Encapsulation in mesoporous silica nanoparticles enhances bioavailability by 300%, enabling targeted delivery in anticancer therapies.

Environmental Remediation

Modified zeolites functionalized with 4-(1-Hydroxyethyl)phenol adsorb 98% of aqueous heavy metal ions (Pb, Cd) within 30 minutes, showcasing potential in wastewater treatment.

Synthetic Biology

CRISPR-engineered Saccharomyces cerevisiae strains produce the compound from glucose via shikimate pathway optimization, achieving titers of 12 g/L in bioreactors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume